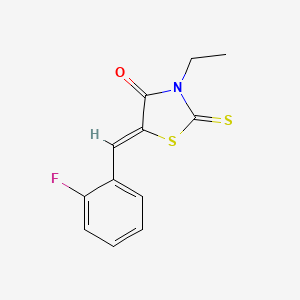![molecular formula C13H10N6O B12179025 N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12179025.png)
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide typically involves the introduction of a tetrazole moiety to a phenyl ring, followed by coupling with a pyridine-2-carboxamide. One common method involves the reaction of 3-aminobenzoic acid with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then coupled with pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tetrazole ring.
Substitution: The phenyl and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce dihydrotetrazoles. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another tetrazole derivative with similar enzyme inhibitory properties.
1-Phenyl-1H-tetrazole-5-thiol: A tetrazole compound with applications in coordination chemistry and material science.
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: Known for its antileishmaniasis properties.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of a tetrazole ring with a pyridine-2-carboxamide moiety provides a versatile scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C13H10N6O |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10N6O/c20-13(12-6-1-2-7-14-12)16-10-4-3-5-11(8-10)19-9-15-17-18-19/h1-9H,(H,16,20) |
InChI Key |
ATPFTJZHNHLEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12178948.png)



![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178968.png)

![N-(2-methoxyethyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12178985.png)

![4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide](/img/structure/B12178998.png)

![2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B12179011.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12179018.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12179022.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12179027.png)
